molecular formula C16H16FN3O2S B4518170 6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

Cat. No.: B4518170
M. Wt: 333.4 g/mol
InChI Key: QRIJHZGBMJCOMR-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiomorpholinyl group, and a pyridazinone core

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIJHZGBMJCOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Thiomorpholinyl Group: This step often involves nucleophilic substitution reactions where the thiomorpholinyl group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone is unique due to its specific combination of functional groups. The presence of the fluorophenyl and thiomorpholinyl groups, along with the pyridazinone core, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over other similar compounds.

Biological Activity

6-(4-Fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class, which has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C15H18FN3O2SC_{15}H_{18}FN_{3}O_{2}S.

Structural Features

  • Pyridazinone Core : The central structure is a pyridazinone, which is known for various pharmacological activities.
  • Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring can enhance biological activity and lipophilicity.
  • Thiomorpholine Moiety : This sulfur-containing cyclic structure may contribute to the compound's interaction with biological targets.

Research indicates that compounds similar to 6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation.

  • Enzyme Inhibition :
    • Monoamine Oxidase (MAO) Inhibition : Studies on related pyridazinones have shown potent inhibition of MAO-A and MAO-B, which are critical in neurotransmitter metabolism. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range for MAO-B inhibition, indicating potential in treating neurodegenerative disorders such as Alzheimer's disease .
  • Antioxidant Activity :
    • Pyridazinones have been reported to exhibit significant antioxidant properties, which may be beneficial in mitigating oxidative stress-related conditions.

Pharmacological Effects

  • Neuroprotective Effects :
    • The neuroprotective potential of related compounds has been explored through various in vitro and in vivo models. For example, compounds with similar structural motifs have shown reduced neuronal cell death under oxidative stress conditions.
  • Anticancer Activity :
    • Some pyridazinones have displayed cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy. The structure-activity relationship indicates that modifications at specific positions can enhance efficacy against different cancer types.

Case Studies

  • Study on MAO Inhibition :
    • A study involving a series of pyridazinones found that certain derivatives exhibited selective inhibition of MAO-B with high selectivity indices compared to MAO-A, making them promising candidates for further development as neuroprotective agents .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays revealed that some pyridazinone derivatives caused significant cell death in cancer cell lines at micromolar concentrations while showing minimal toxicity to normal fibroblast cells .

Biological Activity Summary

Activity TypeEffectReference
MAO-B InhibitionIC50 values < 0.05 µM
Antioxidant ActivitySignificant reduction in ROS levels
CytotoxicityIC50 values ranging from 10-100 µM

Structure-Activity Relationship (SAR)

Compound VariationBiological ActivityComments
Fluorine SubstitutionEnhanced MAO-B inhibitionImproves lipophilicity
Thiomorpholine PresenceIncreased cytotoxicityPotential drug candidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone

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